molecular formula C20H23NO3 B5259066 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No.: B5259066
M. Wt: 325.4 g/mol
InChI Key: XAVBHEXTKGGCIC-UHFFFAOYSA-N
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Description

2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is an organic compound with a complex structure that includes a biphenyl group, a tetrahydrofuran ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-biphenylyloxy acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 1-(tetrahydro-2-furanyl)ethylamine under basic conditions to yield the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, potentially yielding various substituted derivatives.

Scientific Research Applications

2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyloxy)acetic acid: Shares the biphenyl and ether linkage but lacks the tetrahydrofuran and acetamide groups.

    N-(1-(tetrahydro-2-furanyl)ethyl)acetamide: Contains the tetrahydrofuran and acetamide groups but lacks the biphenyl moiety.

Uniqueness

2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the biphenyl and tetrahydrofuran rings, along with the acetamide group, allows for diverse interactions and reactivity, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15(19-8-5-13-23-19)21-20(22)14-24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVBHEXTKGGCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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